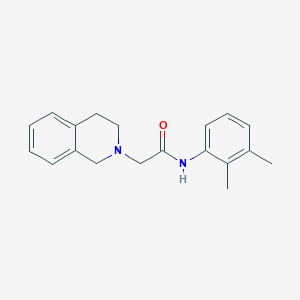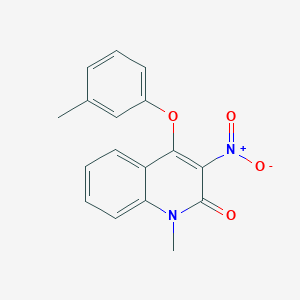![molecular formula C16H16N2O2 B5879588 2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
2-[(3-phenylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of benzamide and is commonly referred to as PPB. PPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of PPB is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K pathway. PPB has also been found to modulate the activity of various ion channels and receptors, including TRPV1, TRPA1, and P2X3 receptors.
Biochemical and Physiological Effects
PPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PPB has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, PPB has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PPB is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. PPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the major limitations of PPB is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PPB. One area of interest is the development of new formulations of PPB that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for PPB, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PPB and its effects on various signaling pathways in the body.
Métodos De Síntesis
PPB can be synthesized through the reaction of 3-phenylpropanoic acid with benzoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified through recrystallization to obtain pure PPB.
Aplicaciones Científicas De Investigación
PPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PPB has also been found to have analgesic effects by modulating the activity of pain receptors. Additionally, PPB has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(3-phenylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUKEPNAZAKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenylpropanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)
![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)


![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)

![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
